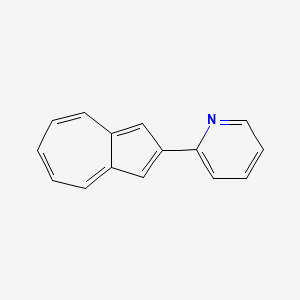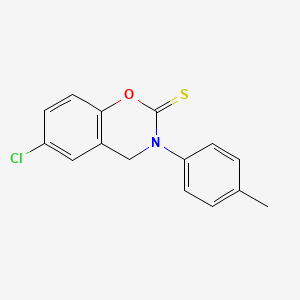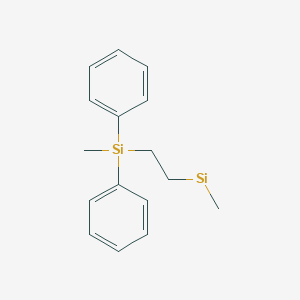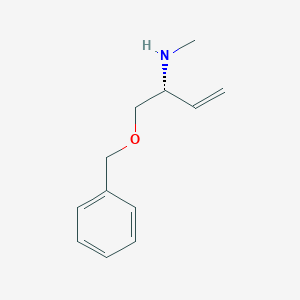![molecular formula C14H11F3N2O2S B12603028 N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide CAS No. 872604-32-5](/img/structure/B12603028.png)
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide is a chemical compound known for its unique structure and properties It contains a carbazole core substituted with a trifluoromethyl group and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives and dihaloarenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the carbazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with biological targets, influencing enzyme activity or receptor binding. The carbazole core may interact with DNA or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and electron-withdrawing dopant in carbon nanotubes.
N,N-Bis(trifluoromethylsulfonyl)aniline: Utilized in the synthesis of amphoteric alpha-boryl aldehydes and enantioselective synthesis of core ring skeletons.
Uniqueness
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide stands out due to its unique combination of a carbazole core, trifluoromethyl group, and methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
872604-32-5 |
|---|---|
Formule moléculaire |
C14H11F3N2O2S |
Poids moléculaire |
328.31 g/mol |
Nom IUPAC |
N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-12-11(7-9)10-4-2-8(14(15,16)17)6-13(10)18-12/h2-7,18-19H,1H3 |
Clé InChI |
ABWMBPOOEVWTOL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)




![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)



